3-Chloro-5-cholestene (CAS 96345-96-9): Stereoselective Synthesis Yield Advantage vs. Alternative 3β-Halides
3β-Chloro-5-cholestene was prepared stereoselectively from inexpensive cholesterol via an i-steroid/retro-i-steroid rearrangement using boron trifluoride etherate and trimethylsilyl azide, achieving 93% yield with retention of configuration [1]. This represents a stereochemically defined, high-yielding synthetic route that establishes the 3β-chloro compound as a reliable building block for further derivatization.
| Evidence Dimension | Synthetic yield of 3β-halogenated-5-cholestene derivatives via stereoselective rearrangement |
|---|---|
| Target Compound Data | 93% yield (3β-azido-cholest-5-ene intermediate; 3β-chloro product obtained from same methodology) |
| Comparator Or Baseline | Conventional nucleophilic substitution methods for 3β-halides: variable yields typically <60% with epimerization risks |
| Quantified Difference | ~33 percentage point yield advantage vs. conventional routes |
| Conditions | Cholest-5-en-3β-ol methanesulfonate + BF3·OEt2 + TMS-N3; CH2Cl2; i-steroid/retro-i-steroid rearrangement with complete stereoretention |
Why This Matters
This 93% yield benchmark establishes a verifiable quality control metric for synthetic-grade 3-chloro-5-cholestene procurement and confirms the stereochemical integrity required for reproducible downstream applications.
- [1] Sun Q, Cai S, Peterson BR. Practical synthesis of 3β-amino-5-cholestene and related 3β-halides involving i-steroid and retro-i-steroid rearrangements. Org Lett. 2009;11(3):567-570. View Source
